1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea
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Description
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Properties
The preparation and characterization of coumarin substituted heterocyclic compounds, including derivatives related to the 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea structure, have shown significant antioxidant activities. These activities were determined through scavenging ability against stable DPPH radical, with results indicating that certain derivatives exhibit high antioxidant activities, reaching up to 80% scavenging activity at concentrations of 1000 μg/mL. This performance is comparable to standard antioxidants like vitamin C, which achieves 92% DPPH radical scavenging activity at the same concentration, highlighting the compound's potential in antioxidant applications (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Luminescence Sensing
Research on Zinc Metal-Organic Frameworks (Zn-MOFs) synthesized with similar structural motifs has demonstrated high luminescence sensing performance towards organic solvents, ions, and antibiotics, as well as chemicals in simulated urine. These MOFs, by incorporating structures akin to this compound, could detect uric acid and p-aminophenol in simulated urine via luminescence quenching. Their ability to distinguish specific chemicals amidst a complex background suggests potential utility in environmental monitoring and diagnostics (Xian et al., 2022).
Synthesis of Dihydrouracil Analogs
Innovative methods for the synthesis of dihydrouracil analogs have been explored, utilizing structures closely related to this compound. This research presents a fast and effective approach under mild conditions, leading to the creation of novel dihydrouracils. These compounds are crucial intermediates in the catabolism of uracil, with applications ranging from medicinal chemistry to agricultural sciences (Bukhari, Ejaz, Elsherif, & Janković, 2022).
Chemical Extraction and Separation
Research on new hydrophobic, tridentate nitrogen heterocyclic reagents based on structures analogous to this compound has highlighted their potential in the enhanced separation of americium(III) from europium(III) in nitric acid. These findings could have significant implications for nuclear waste processing and the recycling of rare earth elements, demonstrating the versatility and application potential of such compounds in industrial chemistry (Hudson et al., 2006).
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17-9-13(21-18(24)20-12-3-5-19-6-4-12)11-22(17)14-1-2-15-16(10-14)26-8-7-25-15/h1-6,10,13H,7-9,11H2,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIODQOVWXTXWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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